molecular formula C17H16ClN5OS B2587745 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 840483-32-1

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Numéro de catalogue: B2587745
Numéro CAS: 840483-32-1
Poids moléculaire: 373.86
Clé InChI: YIHCMGGJMJWJGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound (CAS: 585560-69-6) features a 1,2,4-triazole core substituted with an amino group at position 4, a 3-methylphenyl (m-tolyl) group at position 5, and a thioacetamide moiety linked to a 4-chlorophenyl group. Its structure combines electron-donating (amino) and electron-withdrawing (chlorophenyl) substituents, making it a versatile candidate for pharmacological studies.

Propriétés

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-3-2-4-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-7-5-13(18)6-8-14/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHCMGGJMJWJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the amine group with 4-chlorophenylacetyl chloride under basic conditions to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Halogenated or alkylated aromatic derivatives.

Applications De Recherche Scientifique

Research indicates that 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide exhibits significant biological activities:

  • Antifungal Properties : Triazole derivatives are known for their antifungal effects by inhibiting ergosterol synthesis in fungal cell membranes. This compound may similarly disrupt fungal growth through enzyme inhibition.
  • Antibacterial Effects : The compound shows potential antibacterial activity against various pathogens. Studies suggest that triazole derivatives can inhibit bacterial growth by interfering with critical metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that this compound might induce apoptosis in cancer cells and inhibit proliferation. The structural characteristics of triazoles often enhance their anticancer properties by targeting specific cellular pathways involved in tumor growth.

Synthesis and Mechanism of Action

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multi-step reactions optimized for yield and purity. Key reagents include thioacetic acid and chlorinated phenyl derivatives. The mechanism of action is thought to involve:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes essential in fungal and bacterial metabolism.
  • Cell Cycle Interference : In cancer cells, it might disrupt normal cell cycle progression leading to increased apoptosis.

Case Studies and Research Findings

Several studies have explored the applications of triazole derivatives similar to 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide:

  • Antiviral Activity : A study demonstrated that related triazole compounds inhibited Hepatitis C virus serine protease with significant potency (IC50 values lower than standard antiviral agents) . This suggests potential applications in antiviral drug design.
  • Antibacterial Efficacy : Research on similar compounds has shown promising results against Staphylococcus aureus and Escherichia coli, indicating that modifications to the triazole structure can enhance antibacterial properties .
  • Anticancer Studies : Investigations into the anticancer effects of triazole derivatives revealed that certain compounds can effectively inhibit tumor growth in vitro and in vivo . The unique combination of functional groups in 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide may provide enhanced efficacy compared to simpler analogs.

Mécanisme D'action

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Pyridinyl Derivatives
  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Replaces the amino and m-tolyl groups with ethyl and pyridinyl substituents. Acts as an agonist for insect olfactory receptor co-receptors (Orco), highlighting the role of pyridinyl groups in receptor activation.
Phenoxymethyl and Benzodioxol Derivatives
  • 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide: Features a phenoxymethyl group at position 5 and a benzodioxol-substituted acetamide. Exhibits a lower melting point (148°C vs. pyridinyl analogs >160°C), likely due to reduced crystallinity from bulky substituents. The benzodioxol group may enhance binding to serotonin receptors, suggesting divergent pharmacological targets compared to the chlorophenyl group in the target compound .

Chlorophenyl-Modified Analogs

4-Chlorophenyl on Triazole vs. Acetamide
  • 2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (CAS: MFCD04017613): Positions the 4-chlorophenyl group on the triazole core instead of the acetamide. The phenoxyphenyl acetamide may increase π-π stacking interactions in receptor binding .
Multi-Chlorinated Derivatives
  • 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (CAS: 476484-06-7):
    • Incorporates three chlorine atoms, significantly enhancing lipophilicity (logP ≈ 4.5).
    • The dichlorophenyl acetamide could improve binding affinity to hydrophobic enzyme pockets but may increase toxicity risks .

Alkyl and Aryl Substituents

Ethyl and Ethoxy Modifications
  • 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide (CAS: 332934-58-4): Replaces the amino group with ethyl and introduces an ethoxy group on the acetamide. Ethoxy’s electron-donating nature may alter metabolic stability compared to the electron-withdrawing 4-chlorophenyl group in the target compound .
m-Tolyl vs. p-Tolyl Analog
  • N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 483350-50-1): Retains the m-tolyl group but substitutes the amino with phenyl and adds an acetylphenyl acetamide. The acetyl group introduces ketone functionality, enabling hydrogen bonding absent in the target compound, which could enhance binding to kinases or proteases .

Melting Points and Solubility

Compound Substituents (Triazole/Acetamide) Melting Point (°C)
Target Compound 4-amino, 5-m-tolyl / 4-ClPh Not reported
VUAA1 4-ethyl, 5-pyridinyl / 4-EtPh Not reported
Phenoxymethyl derivative () 4-amino, 5-phenoxymethyl / benzodioxol 148
6a () 4-allyl, 5-pyridinyl / H 182–184

Pyridinyl and chlorophenyl analogs generally exhibit higher melting points (>160°C) due to stronger intermolecular forces, while benzodioxol derivatives have lower values .

Activité Biologique

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a thio-substituted triazole derivative known for its diverse biological activities. This compound features a triazole ring, which is significant in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The presence of specific functional groups enhances its reactivity and biological profile.

Chemical Structure and Properties

  • Molecular Formula : C17H16ClN5OS
  • Molecular Weight : 373.86 g/mol
  • Purity : Typically around 95%

Biological Activity

Research indicates that compounds with a triazole structure exhibit a range of biological activities, including:

  • Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
  • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
  • Anticancer Activity : The compound has been studied for its effects on various cancer cell lines. Preliminary studies suggest it may inhibit specific enzymes or modulate signaling pathways relevant to cancer progression.

The biological activity of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide may be attributed to its ability to interact with biological targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameStructureBiological ActivityUnique Features
2-(4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-thiol)StructureAntimicrobialContains fluorine substituent enhancing lipophilicity
2-(5-(p-tolyl)-4H-1,2,4-triazol-3-thiol)StructureAnticancerLacks acetamide group
N-cyclohexyl-2-[5-(4-pyridyl)-4H-triazol-3-thiol]StructureAntifungalCyclohexyl group may influence solubility

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it demonstrated an IC50 value of approximately 0.67 µM against the PC-3 prostate cancer cell line, indicating significant potency.
  • Enzyme Inhibition Studies : Research has suggested that the compound may inhibit enzymes such as alkaline phosphatase (ALP), which is often overexpressed in tumors. The binding affinity and inhibition kinetics were evaluated using molecular docking studies.
  • Mechanism-Based Approaches : Recent studies have focused on understanding the mechanism by which this compound interacts with biological targets. These studies are crucial for elucidating its therapeutic potential and optimizing its structure for enhanced efficacy.

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for preparing 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Thione formation : Reacting 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol or DMF under reflux (60–80°C) for 1–3 hours .
  • Solvent and base optimization : Use of aqueous KOH to deprotonate the thione intermediate, enhancing nucleophilic substitution with chloroacetamides .
  • Purification : Recrystallization from ethanol or aqueous mixtures to achieve >90% purity. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

(Basic) Which spectroscopic and analytical methods are most reliable for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the m-tolyl group (δ 2.3 ppm for CH3_3), acetamide carbonyl (δ 170–175 ppm), and triazole ring protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+^+ at m/z 430.12) .
  • IR spectroscopy : Stretching vibrations for N-H (3300–3400 cm1^{-1}), C=O (1650–1680 cm1^{-1}), and C-S (650–700 cm1^{-1}) .

(Basic) What biological activities have been reported for this compound, and how are they evaluated?

  • Anti-exudative activity : Assessed via carrageenan-induced rat paw edema models, showing ~40% inhibition at 50 mg/kg .
  • Enzyme inhibition : Screened against COX-2 and xanthine oxidase using spectrophotometric assays (IC50_{50} values: 10–50 μM) .
  • Antimicrobial activity : Tested via agar dilution against S. aureus and E. coli (MIC: 12.5–25 μg/mL) .

(Advanced) How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the m-tolyl group with electron-withdrawing (e.g., Cl, NO2_2) or donating (e.g., OCH3_3) groups to modulate electronic effects .
  • Bioisosteric replacements : Substitute the triazole ring with thiadiazole or oxadiazole to assess heterocycle impact on target binding .
  • In vitro assays : Prioritize enzyme inhibition (e.g., COX-2) and cytotoxicity screens (e.g., MTT on HeLa cells) to quantify potency .

(Advanced) How can researchers resolve contradictions in reported synthetic yields or biological data?

  • Cross-validation : Replicate reactions under standardized conditions (e.g., 70°C, ethanol/KOH) and compare yields .
  • Analytical triangulation : Use orthogonal methods (e.g., HPLC purity >98%, HRMS) to rule out impurities affecting bioactivity .
  • Meta-analysis : Compare datasets from analogous compounds (e.g., 4-chlorophenyl derivatives) to identify trends in substituent effects .

(Advanced) What methodologies are recommended for studying this compound’s mechanism of enzyme inhibition?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1), focusing on hydrogen bonds with Gln192^{192} and hydrophobic contacts .
  • Kinetic assays : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
  • Thermodynamic profiling : Measure ΔG and ΔH via isothermal titration calorimetry (ITC) to assess binding energetics .

(Advanced) How can stability studies be conducted under varying pH and temperature conditions?

  • Forced degradation : Incubate the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours, monitoring degradation via HPLC .
  • Light sensitivity : Expose to UV (254 nm) and visible light, quantifying photodegradation products with LC-MS .
  • Solid-state stability : Store at 25°C/60% RH for 6 months, analyzing crystallinity changes via XRD .

(Advanced) What computational tools are effective for predicting off-target interactions or toxicity?

  • QSAR models : Utilize SwissADME or ProTox-II to predict ADMET properties (e.g., hepatotoxicity risk) .
  • DEREK Nexus : Screen for structural alerts linked to mutagenicity or phospholipidosis .
  • Molecular dynamics (MD) : Simulate binding to hERG channels (e.g., 100 ns simulations) to assess cardiotoxicity potential .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.